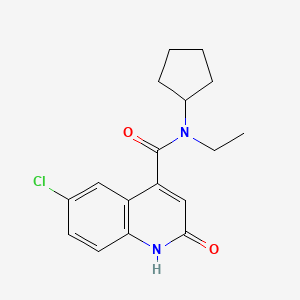![molecular formula C18H26N4O B7574159 3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol is not fully understood. However, studies have shown that the compound interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These interactions can lead to changes in cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol. One area of research involves the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Finally, studies are needed to investigate the safety and toxicity of the compound in vivo, which will be important for the development of new drugs.
Conclusion:
In conclusion, 3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol is a promising compound for scientific research. Its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, makes it a promising candidate for further investigation. While the compound's complex synthesis process and limited understanding of its mechanism of action present challenges, continued research in this area could lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of 3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of the starting materials, followed by the reaction of these materials to form the desired product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol has been used in a wide range of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-15(2)18(23,16-6-4-3-5-7-16)12-21-10-8-17(9-11-21)22-14-19-13-20-22/h3-7,13-15,17,23H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHYNSGWTSMUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCC(CC1)N2C=NC=N2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)
![2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7574115.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)
![N-(3-fluorophenyl)-1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxamide](/img/structure/B7574125.png)
![5-[[4-[1-(Benzenesulfonyl)azepan-2-yl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7574128.png)

![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)